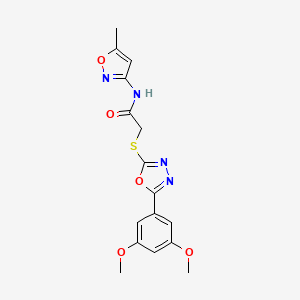

![molecular formula C23H18FN3O5 B2658907 2-(5-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)异噁唑-3-基)-N-((5-(4-氟苯基)异噁唑-3-基)甲基)乙酰胺 CAS No. 1171202-79-1](/img/structure/B2658907.png)

2-(5-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)异噁唑-3-基)-N-((5-(4-氟苯基)异噁唑-3-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

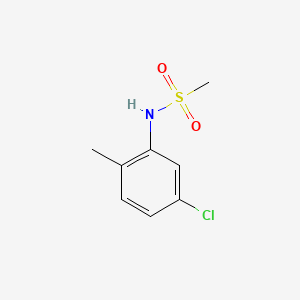

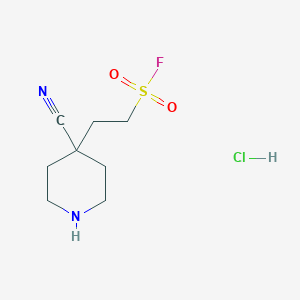

The compound is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . It has two isoxazole rings, one of which is attached to a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group and the other to a 4-fluorophenyl group .

Synthesis Analysis

The synthesis of similar isoxazole derivatives has been reported in the literature . The base-catalyzed Claisen–Schmidt condensation of an aldehyde and a ketone can afford a chalcone, which can be transformed into an isoxazole via oxidative cyclization of the corresponding intermediate oxime . Esterification of the resulting compound followed by hydrolysis of the cyano group can furnish the isoxazole scaffold . The novel amide derivatives can be accumulated in the reaction of the scaffold with the corresponding anilines .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide”:

Pharmaceutical Applications

This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique structure, combining isoxazole and benzodioxin moieties, suggests it could be a candidate for targeting specific biological pathways. Research has indicated its potential as an anti-inflammatory agent due to its ability to modulate inflammatory responses .

Cancer Research

In cancer research, this compound has been investigated for its anti-proliferative properties. The presence of fluorophenyl and isoxazole groups enhances its ability to inhibit the growth of cancer cells. Studies have shown that it can interfere with cell signaling pathways that are crucial for cancer cell survival and proliferation .

Neuroprotective Agents

The compound’s structure suggests it could be useful in neuroprotection. The benzodioxin moiety is known for its antioxidant properties, which can protect neurons from oxidative stress. This makes the compound a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. The isoxazole ring is known for its antibacterial and antifungal activities. This compound has shown effectiveness against a range of microbial pathogens, making it a promising candidate for developing new antimicrobial agents .

Organic Electronics

In the field of organic electronics, this compound has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The benzodioxin moiety contributes to its electronic properties, making it suitable for use in electronic devices that require materials with high electron mobility .

Catalysis

The compound has potential applications in catalysis, particularly in the development of new catalytic systems for organic synthesis. The presence of multiple functional groups allows it to act as a versatile ligand in catalytic reactions, facilitating the formation of complex organic molecules .

Material Science

In material science, this compound has been explored for its potential to form novel polymers and materials with unique properties. The combination of isoxazole and benzodioxin units can lead to materials with enhanced thermal stability and mechanical strength, useful in various industrial applications .

Environmental Applications

Lastly, the compound has been investigated for its potential use in environmental applications, such as the removal of pollutants from water. Its structure allows it to interact with and neutralize various environmental contaminants, making it a candidate for developing new materials for water purification .

Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 Source 7 Source 8

属性

IUPAC Name |

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O5/c24-16-4-1-14(2-5-16)20-11-18(27-31-20)13-25-23(28)12-17-10-21(32-26-17)15-3-6-19-22(9-15)30-8-7-29-19/h1-6,9-11H,7-8,12-13H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRJYTPWQNXWMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=NOC(=C4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

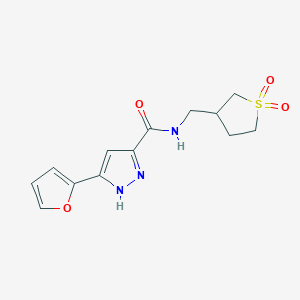

![(Z)-8-(3,4-dimethoxyphenethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2658828.png)

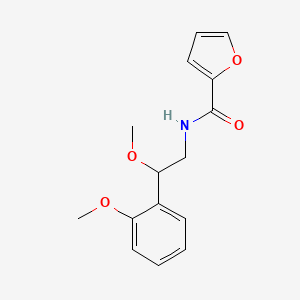

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2658834.png)

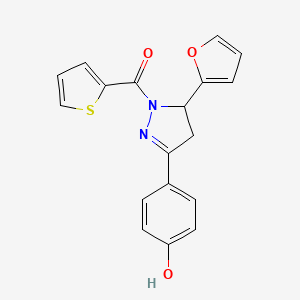

![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2658835.png)

![5-bromo-N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]thiophene-2-carbohydrazide](/img/structure/B2658836.png)

![3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2658844.png)